molecular formula C21H22FN3O3S2 B2593074 2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203351-60-3

2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2593074
CAS No.: 1203351-60-3
M. Wt: 447.54
InChI Key: KMGXQEXMLUEZRV-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Functionalization with Fluoro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution or other methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1,3,4-thiadiazole: Lacks the piperidine and sulfonyl groups.

    5-(1-(Phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the benzyl group.

    2-Benzyl-5-(1-(Phenyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the fluoro and methoxy groups.

Uniqueness

The presence of the fluoro and methoxy groups, along with the sulfonyl-piperidine moiety, may confer unique biological activities or chemical properties to 2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-benzyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-28-18-10-9-17(22)13-19(18)30(26,27)25-11-5-8-16(14-25)21-24-23-20(29-21)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGXQEXMLUEZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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